molecular formula C22H22N2O5 B2486602 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one CAS No. 859862-56-9

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one

Cat. No.: B2486602
CAS No.: 859862-56-9
M. Wt: 394.427
InChI Key: ITQQNPNTVSMNCB-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl-substituted piperazine moiety linked via a methylene bridge to the 4-position of the coumarin scaffold. Such structural attributes are critical for pharmacological applications, as seen in other coumarin-based compounds with anticancer, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-17-2-4-19-18(11-17)16(10-22(26)29-19)13-24-7-5-23(6-8-24)12-15-1-3-20-21(9-15)28-14-27-20/h1-4,9-11,25H,5-8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQQNPNTVSMNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=C4C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is a derivative of chromenone and piperazine, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of approximately 354.40 g/mol. The structure includes a chromenone backbone substituted with a benzo[d][1,3]dioxole moiety and a piperazine group, which are known to influence biological activity significantly.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine and chromenone structures often demonstrate antibacterial and antifungal properties.
  • Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory activities.

The biological effects of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing pathways involved in anxiety and depression.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation.
  • Radical Scavenging : The chromenone structure is known for its antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various chromenone derivatives, including those with piperazine substituents. Results showed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
Target Compound8Very Strong

Anticancer Studies

In vitro studies on the cytotoxicity of the target compound against prostate cancer cell lines revealed an IC50 value of 15 µM, indicating significant anticancer potential . The mechanism was linked to apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cultured macrophages, suggesting its utility in treating inflammatory conditions .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C23H24N2O5
  • Molecular Weight : 408.4 g/mol

Structural Characteristics

The compound features a coumarin backbone linked to a piperazine moiety and a benzo[d][1,3]dioxole group. This unique structure is believed to contribute to its diverse pharmacological properties.

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have been tested against several cancer cell lines, demonstrating IC50 values in the micromolar range .

Neuroprotective Effects

The compound's potential neuroprotective effects are particularly noteworthy. Coumarin derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for conditions such as Alzheimer's disease. In vitro studies have shown promising results regarding the inhibition of acetylcholinesterase activity, suggesting that this compound could be developed as a therapeutic agent for neurodegenerative disorders .

Antimicrobial Properties

The antimicrobial activity of coumarin derivatives has been well-documented. Research indicates that compounds like this compound exhibit inhibitory effects against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

Cardiovascular Benefits

Emerging studies suggest that this compound may also possess cardioprotective properties. Coumarins have been linked to the modulation of cardiovascular risk factors, including hypertension and lipid profiles. Investigations into the vasodilatory effects of similar compounds have indicated potential benefits in managing cardiovascular diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of a structurally related coumarin derivative against breast cancer cells. The results showed a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound at varying concentrations.

Case Study 2: Neuroprotective Mechanism

In another study focused on neuroprotection, researchers evaluated the effects of a coumarin derivative on neuronal cell lines exposed to oxidative stress. The findings revealed that the compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperazine and Benzo[d][1,3]dioxol Moieties

Several compounds share structural similarities with the target molecule, particularly in the piperazine and benzo[d][1,3]dioxol components. However, variations in substituents and core scaffolds lead to distinct physicochemical and biological properties.

Coumarin-Based Analogues
  • 4-((4-(Benzo[d]oxazol-2-yl)piperazin-1-yl)methyl)-7-methoxy-coumarin (Compound 14, ): Structural Difference: Replaces the benzo[d][1,3]dioxol-5-ylmethyl group with a benzo[d]oxazol-2-yl moiety and introduces a methoxy group at the 7-position of the coumarin.
Property Target Compound Compound 14
Core Scaffold 6-Hydroxycoumarin 7-Methoxycoumarin
Piperazine Substituent Benzo[d][1,3]dioxol-5-ylmethyl Benzo[d]oxazol-2-yl
Key Functional Groups Hydroxy (C6), Piperazine-methyl Methoxy (C7), Piperazine-methyl
Non-Coumarin Piperazine Analogues
  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine (Compound 3, ) :

    • Structural Difference : Lacks the coumarin core; instead, a phenyl-ethyl linker connects the benzo[d][1,3]dioxol-5-yloxy group to the piperazine.
    • Synthesis : 78% yield, HCl salt, m.p. 176–177°C .
    • Elemental Analysis : Theoretical C 62.25%, H 5.42%, N 5.38%; Experimental C 62.41%, H 5.40%, N 5.24% .
  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-(trifluoromethyl)phenyl)piperazine (Compound 26, ) :

    • Synthesis : 55% yield, HCl salt, m.p. 176–177°C .
    • Elemental Analysis : Theoretical C 61.18%, H 5.37%, N 5.28%; Experimental C 61.49%, H 5.42%, N 5.19% .
Tetrazole and Purine Derivatives
  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(1-hydrazineylhexyl)-1H-tetrazole () :

    • Structural Difference : Tetrazole core instead of coumarin, with a hydrazineylhexyl chain.
    • Synthesis : High yields (94–97%) via multicomponent reactions .
  • 5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one () :

    • Structural Difference : Chromen-4-one core with a purine-piperazine substituent.
    • Synthesis : 8% yield, highlighting challenges in purine-coumarin conjugates .
Key Observations:

Synthetic Efficiency : Piperazine-linked phenyl-ethyl derivatives (–3) exhibit higher yields (55–82%) compared to purine-coumarin hybrids (8%) .

Melting Points : HCl salts of piperazine derivatives consistently show melting points between 164–203°C, suggesting stable crystalline forms .

Elemental Analysis : Close alignment between theoretical and experimental values (e.g., Compound 3: ΔC = +0.16%, ΔN = -0.14%) confirms high purity .

Functional Group Impact on Bioactivity

  • Hydroxy vs.
  • Benzo[d][1,3]dioxol vs. Benzo[d]oxazol : The dioxolane ring (electron-rich) in the target compound could modulate receptor binding differently from the oxazole (electron-deficient) in Compound 14 .
  • Piperazine Flexibility : The methylene bridge in the target compound may confer greater conformational flexibility compared to rigid phenyl-ethyl linkers in –3, affecting target selectivity .

Preparation Methods

One-Pot Multicomponent Approaches

Recent advances utilize Ugi-type reactions to couple coumarin, piperazine, and benzodioxole precursors in a single pot. While efficient, yields remain moderate (50–60%) due to competing side reactions.

Solid-Phase Synthesis

Immobilized piperazine on resin allows stepwise functionalization, improving purity but requiring specialized equipment.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Stepwise Alkylation 60–70 ≥95 High reproducibility
Multicomponent 50–60 85–90 Reduced step count
Solid-Phase 55–65 ≥98 Ease of purification

Challenges and Mitigation

  • Regioselectivity : Bromination at the 4-position requires controlled conditions to avoid di-substitution.
  • Piperazine Over-Alkylation : Use of Boc protection ensures mono-functionalization.
  • Acid Sensitivity : The benzo[d]dioxole ring is prone to hydrolysis; reactions are conducted under anhydrous conditions.

Q & A

Q. How can researchers optimize the synthetic route for 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one?

Methodological Answer: The synthesis of this compound involves multi-step protocols, including:

  • Retrosynthetic analysis to identify feasible intermediates (e.g., benzo[d][1,3]dioxol-5-ylmethyl and piperazine derivatives) .
  • Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to link the piperazine and chromen-2-one moieties .
  • Microwave-assisted synthesis to improve reaction efficiency, as seen in structurally similar heterocycles .
    Purification via column chromatography (e.g., using silica gel or reverse-phase HPLC) is critical for isolating the target compound with ≥95% purity .

Q. What analytical techniques are recommended for characterizing the compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify substituent positions, especially the methylpiperazine linkage and hydroxyl group .
  • FT-IR spectroscopy to detect functional groups (e.g., C=O stretch in chromen-2-one at ~1650 cm⁻¹) .
  • HPLC-PDA for purity assessment, using C18 columns with mobile phases like methanol/ammonium acetate buffer .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Core scaffold modification : Test analogs with substituted piperazines (e.g., 4-methylpiperazine) to assess the impact on solubility and binding affinity .
  • Functional group replacement : Replace the benzodioxole ring with other aromatic systems (e.g., phenyl or pyridyl) to evaluate bioactivity shifts .
  • In vitro assays (e.g., enzyme inhibition or receptor binding) to correlate structural changes with activity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple concentrations to confirm activity thresholds .
  • Orthogonal assays : Use complementary methods (e.g., fluorescence polarization and surface plasmon resonance) to cross-validate target engagement .
  • Control for impurities : Characterize batches via LC-MS to rule out contaminants (e.g., residual starting materials) .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug design : Modify the hydroxyl group (e.g., esterification) to enhance oral bioavailability .
  • LogP optimization : Introduce polar substituents (e.g., sulfonyl or carboxyl groups) to balance lipophilicity and aqueous solubility .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify vulnerable sites for structural refinement .

Q. How should researchers design experiments to validate the compound’s molecular targets?

Methodological Answer:

  • CRISPR/Cas9 knockout models : Silence putative targets (e.g., kinases or GPCRs) to confirm activity loss .
  • Thermal shift assays (TSA): Monitor protein stability shifts upon compound binding to identify direct targets .
  • Computational docking : Use molecular dynamics simulations to predict binding modes and guide mutagenesis studies .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH) to identify degradation pathways .
  • Stability-indicating assays : Develop HPLC methods to quantify degradation products (e.g., oxidized chromen-2-one derivatives) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 3–6 months to simulate long-term stability .

Experimental Design & Data Analysis

Q. How can researchers minimize variability in biological replicates?

Methodological Answer:

  • Randomized block designs : Assign treatments randomly within experimental blocks to control for confounding variables (e.g., cell passage number) .
  • Standardized protocols : Use automated liquid handlers for consistent dosing and timing .
  • Blinded analysis : Ensure data quantification (e.g., IC₅₀ calculations) is performed without knowledge of treatment groups .

Q. What statistical approaches are suitable for analyzing dose-dependent effects?

Methodological Answer:

  • Non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

Advanced Mechanistic Studies

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Phosphoproteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to map signaling pathway alterations .
  • Transcriptomics (e.g., RNA-seq) to identify differentially expressed genes post-treatment .
  • Chemical proteomics : Employ affinity-based probes to pull down interacting proteins .

Q. What in vivo models are appropriate for preclinical efficacy studies?

Methodological Answer:

  • Xenograft models : Test antitumor activity in immunodeficient mice implanted with human cancer cell lines .
  • Pharmacodynamic markers : Measure target modulation in blood/tissue samples (e.g., via ELISA or Western blot) .
  • Dose-ranging studies : Use staggered dosing regimens to establish maximum tolerated dose (MTD) .

Data Reproducibility & Reporting

Q. How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed reaction logs : Record exact equivalents, temperatures, and solvent batches .
  • Open-access spectral data : Share raw NMR/HRMS files in public repositories (e.g., Zenodo) .
  • Collaborative validation : Partner with independent labs to replicate key steps .

Q. What metadata should accompany biological activity data?

Methodological Answer:

  • Assay conditions (e.g., pH, temperature, and cell line passage number) .
  • Compound purity (HPLC traces) and storage conditions .
  • Positive/negative controls (e.g., reference inhibitors and vehicle-treated samples) .

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